Beclotiamine hydrochloride
Overview
Description
Beclotiamine hydrochloride is a compound with the molecular formula C12H17Cl3N4S . It is also known by other names such as 5-chloroethylthiamine, chlorothiamine, clotiamine, and CT .
Molecular Structure Analysis
The molecular structure of Beclotiamine hydrochloride consists of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), and sulfur (S) atoms . The InChI string representation of its structure isInChI=1S/C12H16ClN4S.ClH/c1-8-11(3-4-13)18-7-17(8)6-10-5-15-9(2)16-12(10)14;/h5,7H,3-4,6H2,1-2H3,(H2,14,15,16);1H/q+1;/p-1
.
Scientific Research Applications
1. Pharmacokinetics and Oral Absorption
- Smithline et al. (2012) conducted a study on the pharmacokinetics of high-dose oral thiamine, which may include beclotiamine hydrochloride, in healthy subjects. They found that high blood levels of thiamine can be achieved rapidly with oral thiamine hydrochloride, absorbed via both an active and passive process (Smithline, Donnino, & Greenblatt, 2012).
2. Influence on Gastric Motility
- Kawachi et al. (2011) reported that acotiamide hydrochloride, a compound related to thiamine, enhanced gastric motility and emptying by inhibiting acetylcholinesterase activity in rats. This suggests a potential role in treating functional dyspepsia (Kawachi et al., 2011).
3. Crystal Morphology and Drug Stability
- Yang et al. (2018) studied the crystal morphology of thiamine hydrochloride in different solvent systems, highlighting its importance for drug quality in pharmaceutical processes (Yang et al., 2018).
- Rajbanshi et al. (2020) explored host-guest inclusion complexes of thiamine hydrochloride with cyclodextrin molecules. Their findings are significant for stabilizing thiamine hydrochloride and enhancing its application in biological systems (Rajbanshi et al., 2020).
4. Radiation Dosimetry
- Li et al. (2013) investigated thiamine hydrochloride as a potential candidate for radiation dosimetry, exploring how it can be used to measure radiation dose effectively (Li et al., 2013).
properties
IUPAC Name |
5-[[5-(2-chloroethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-2-methylpyrimidin-4-amine;chloride;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN4S.2ClH/c1-8-11(3-4-13)18-7-17(8)6-10-5-15-9(2)16-12(10)14;;/h5,7H,3-4,6H2,1-2H3,(H2,14,15,16);2*1H/q+1;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFISUTDHQOVXQP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCCl.Cl.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl3N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Beclotiamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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